molecular formula C17H18ClNO3 B5797740 N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B5797740
M. Wt: 319.8 g/mol
InChI Key: KGFGBVCSGDFGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons. The ability of CMA to inhibit TRPV1 has made it a valuable tool for studying the role of this channel in various physiological and pathological processes.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide acts as a selective inhibitor of TRPV1 by binding to a specific site on the channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. When TRPV1 is activated, it allows the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the activation of downstream signaling pathways. By inhibiting TRPV1, this compound can block these processes and prevent the activation of the channel.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by this compound has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, from sensory neurons. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. In vivo studies have demonstrated that this compound can reduce pain sensitivity in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its selectivity for TRPV1. This allows researchers to specifically target this channel and study its role in various physiological and pathological processes. Additionally, this compound has been shown to have a favorable safety profile and low toxicity in animal studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the role of TRPV1 in various physiological and pathological processes, as well as the potential therapeutic applications of TRPV1 inhibitors, including this compound. Finally, the development of more effective methods for administering this compound in experimental settings could improve its utility as a research tool.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 3,4-dimethylphenol to form the intermediate 3-chloro-4-methoxy-N-(3,4-dimethylphenyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been used in a variety of scientific research applications due to its ability to selectively inhibit TRPV1. TRPV1 is involved in various physiological processes, including pain sensation, thermoregulation, and inflammation. By inhibiting TRPV1, this compound can be used to study the role of this channel in these processes. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, such as chronic pain and inflammatory disorders.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-13-5-7-16(21-3)15(18)9-13/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFGBVCSGDFGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.